tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
CAS No.: 2168171-77-3
Cat. No.: VC11667800
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168171-77-3 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h10,15H,4-9H2,1-3H3 |
| Standard InChI Key | IGRVVZWCZWXOPC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O |
Introduction
Chemical Identity and Structural Characteristics
tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate belongs to the azaspiro compound family, featuring a nitrogen-containing spirocyclic framework. Its molecular formula, C₁₃H₂₃NO₃, corresponds to a molecular weight of 241.33 g/mol. The compound’s structure comprises a five-membered azaspiro ring fused to a three-membered carbocyclic ring, with a hydroxyl group at the sixth position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 2168171-77-3 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCCC(C2)O |
| InChIKey | IGRVVZWCZWXOPC-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, facilitating its use in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spiro junction and hydroxyl positioning, while mass spectrometry validates the molecular ion peak at m/z 241.33.
Synthesis and Reaction Mechanisms
The synthesis of tert-butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate involves multistep organic reactions prioritizing stereochemical fidelity. A representative pathway includes:
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Cyclization: A piperidine derivative undergoes intramolecular cyclization using a zinc-copper couple in tert-butyl methyl ether (t-BuOMe), forming the spirocyclic core .
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Hydroxylation: Selective oxidation or hydroxyl group introduction at the sixth position via epoxidation and acid hydrolysis.
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Protection: Boc-group installation using di-tert-butyl dicarbonate under basic conditions to stabilize the amine.
Critical challenges include minimizing racemization during cyclization and optimizing reaction temperatures (15–25°C) to prevent side products . Yields typically range from 15–30%, necessitating chromatographic purification for pharmaceutical-grade material.
Pharmaceutical Applications
The compound’s rigid spiro architecture makes it valuable in drug discovery, particularly for central nervous system (CNS) and anti-inflammatory therapeutics.
Neurological Targets
tert-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate derivatives exhibit affinity for sigma receptors (σ₁ and σ₂), which modulate neurotransmitter release and neuroprotection. For example, analogs with appended aryl groups show promise in mitigating neuropathic pain in rodent models.
Anti-Inflammatory Activity
Hydroxyl-directed hydrogen bonding enables interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ synthesis in vitro. Structural analogs have demonstrated IC₅₀ values of 0.8–1.2 μM against COX-2, comparable to celecoxib.
Table 2: Comparative Bioactivity of Spirocyclic Analogs
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 6-Hydroxy derivative | COX-2 | 0.9 |
| 5-Amino analog | Sigma receptor | 12.4 |
| 6,8-Dioxo variant | HDAC | 3.7 |
Future Research Directions
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Synthetic Optimization: Developing enantioselective catalysts to improve yield and stereopurity.
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Target Exploration: Screening against emerging targets like NLRP3 inflammasomes and TRPV1 channels.
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Prodrug Design: Enhancing bioavailability through phosphate or ester prodrug formulations.
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